molecular formula C22H35NO6S B1261241 Phorbasin D

Phorbasin D

Cat. No.: B1261241
M. Wt: 441.6 g/mol
InChI Key: CIAWIHJSJQKZSE-TWTFWZOMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phorbasin D is a bioactive diterpenoid isolated from marine sponges of the genus Phorbas . It is classified as a terpenyl-taurine due to its unique structure, which incorporates a taurine amine moiety into a diterpene skeleton . This molecular framework is significant for researchers investigating structurally novel marine natural products. In biological studies, this compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines . It shows particularly promising growth inhibition against malignant melanoma (MM96L), lung carcinoma (A549), and colorectal carcinoma (HT29) cell lines . Its mechanism of action, while not yet fully elucidated, is a subject of active investigation for its potential in cancer research pathways. The following table summarizes key information for this compound: Attribute Description Chemical Class Diterpenoid (Terpenyl-taurine) Natural Source Marine sponges of the genus Phorbas Primary Research Applications Anticancer research, cytotoxicity assays, natural product chemistry Noted Biological Activity Cytotoxic activity against melanoma, lung, and colon carcinoma cell lines Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety protocols should be followed when handling this compound in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H35NO6S

Molecular Weight

441.6 g/mol

IUPAC Name

2-[[(3S,4S,5R)-4-[(2E,4E,7E)-6,10-dimethylundeca-2,4,7-trien-2-yl]-3,5-dihydroxy-6-oxocyclohexen-1-yl]methylamino]ethanesulfonic acid

InChI

InChI=1S/C22H35NO6S/c1-15(2)7-5-8-16(3)9-6-10-17(4)20-19(24)13-18(21(25)22(20)26)14-23-11-12-30(27,28)29/h5-6,8-10,13,15-16,19-20,22-24,26H,7,11-12,14H2,1-4H3,(H,27,28,29)/b8-5+,9-6+,17-10+/t16?,19-,20-,22+/m0/s1

InChI Key

CIAWIHJSJQKZSE-TWTFWZOMSA-N

Isomeric SMILES

CC(C)C/C=C/C(C)/C=C/C=C(\C)/[C@H]1[C@H](C=C(C(=O)[C@@H]1O)CNCCS(=O)(=O)O)O

Canonical SMILES

CC(C)CC=CC(C)C=CC=C(C)C1C(C=C(C(=O)C1O)CNCCS(=O)(=O)O)O

Synonyms

phorbasin D

Origin of Product

United States

Discovery and Isolation of Phorbasin D

Origin from Marine Sponge Phorbas sp. and Geographical Context

Phorbasin D is a marine natural product derived from sponges belonging to the genus Phorbas. This genus is a member of the Demospongiae class and is noted for its widespread distribution across all continents, including Antarctica nih.govencyclopedia.pub. These sponges are a rich source of a variety of secondary metabolites, including terpenoids, alkaloids, steroids, and macrolides nih.gov.

The specific specimen of Phorbas sp. from which this compound was first isolated was collected from Australian marine habitats nih.gov. While this particular compound was identified from an Australian sample, other related compounds in the phorbasin family have been discovered in different geographical locations. For instance, Phorbasins G, H, and I were isolated from the sponge Phorbas gukhulensis collected in the waters of Gagu-Do, Korea nih.gov. This highlights the broad geographical distribution of the Phorbas genus as a source of this class of diterpenoids.

Chronological Context of this compound Identification within the Phorbasin Series

The discovery of this compound occurred within a sequence of explorations into the chemical constituents of Phorbas sponges, which led to the identification of a series of related diterpenoid compounds known as phorbasins.

The timeline of discovery for the initial phorbasins is as follows:

2000: The first compound in the series, Phorbasin A, was identified from a Phorbas sp. collected in Australia nih.gov.

2001: A year later, two more analogues, Phorbasin B and Phorbasin C, were characterized from the same genus nih.gov.

Post-2001: Subsequently, Phorbasins D, E, and F were isolated and identified nih.govnih.gov. These compounds were particularly notable for being terpenyl-taurines, incorporating a taurine (B1682933) residue which is an uncommon feature in natural product skeletons nih.govnih.gov. This compound's structure was elucidated through ESI-MS and NMR analyses, which distinguished it from Phorbasins B and C by the presence of a taurinyl group on the cyclohexenone ring, in place of a hydroxymethylene group nih.gov.

2008: The series was further expanded with the isolation of Phorbasins G, H, and I from the Korean sponge Phorbas gukhulensis. Phorbasin G also features a taurine residue, similar to this compound nih.govnih.gov.

Initial Isolation Procedures and Fractionation Strategies

The isolation of this compound from the marine sponge Phorbas sp. involves a multi-step process of extraction and purification. The general methodology begins with the collection of the sponge, which is then typically frozen and lyophilized (freeze-dried) to preserve its chemical integrity mdpi.com.

The dried sponge material is then subjected to solvent extraction, commonly using methanol (B129727) (MeOH), to create a crude extract containing a mixture of various compounds mdpi.com. This crude extract undergoes a process called partitioning to separate compounds based on their polarity. A common partitioning scheme involves separating the extract between dichloromethane (B109758) (DCM) and water. The organic layer is then often further partitioned between n-hexane and aqueous methanol to remove fats mdpi.com.

Following these initial separation steps, chromatographic techniques are employed for the fine purification of specific compounds. Methods such as silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are used to separate the complex mixture into its individual components nih.govmdpi.com. The final identification and structural elucidation of the isolated compounds, including this compound, are accomplished using spectroscopic methods, primarily Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govnih.gov.

Structural Elucidation and Stereochemical Analysis of Phorbasin D

Spectroscopic Characterization of Phorbasin D: ESI-MS and NMR Applications

The structural determination of this compound was accomplished through the use of electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These methods provided detailed information about the molecule's atomic composition and the connectivity of its atoms. nih.gov High-resolution ESI-MS is a powerful tool for determining the elemental formula of a compound by providing a precise measurement of its mass-to-charge ratio. In the case of this compound, ESI-MS analysis established its molecular formula. nih.govnih.govmdpi.com

NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, was instrumental in piecing together the intricate framework of this compound. nih.govnih.gov 1D NMR spectra, such as ¹H and ¹³C NMR, reveal the chemical environment of individual protons and carbon atoms within the molecule. 2D NMR techniques, on the other hand, provide information about the connectivity between these atoms, allowing for the assembly of the molecular structure.

Interactive Data Table: NMR Spectroscopic Data for this compound

While the specific raw NMR data for this compound is not publicly available in a tabulated format, the published research describes the use of various NMR experiments to determine its structure. nih.govnih.gov A representative table below illustrates the type of data that would have been generated and analyzed.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
1'ValueValueCorrelating Atoms
2'ValueValueCorrelating Atoms
............
Terpenyl Moiety.........
Taurine (B1682933) Moiety.........

This table is a representation of the type of data obtained. Actual chemical shifts and correlations are determined from experimental spectra.

Identification of this compound as a Diterpenyl-Taurine

Through detailed analysis of the spectroscopic data, this compound was identified as a diterpenyl-taurine conjugate. nih.govnih.govmdpi.com This classification indicates that the molecule is composed of a diterpene unit, a 20-carbon isoprenoid-derived structure, which is chemically linked to a taurine molecule. nih.gov The identification was made possible by recognizing the characteristic NMR signals corresponding to both the diterpene skeleton and the taurine residue. nih.gov

Comparative Structural Analysis with Phorbasins B and C: Distinct Functional Group on the Cyclohexenone Ring

A key feature of this compound was revealed through comparative analysis with its structural analogs, Phorbasin B and Phorbasin C. nih.govmdpi.com While all three compounds share a similar core structure, a significant difference lies in the functional group attached to the cyclohexenone ring. nih.govmdpi.com In Phorbasins B and C, this position is occupied by a hydroxymethylene group. mdpi.com In contrast, this compound features a taurinyl group at this position, a distinction confirmed by the comparison of their respective NMR data. mdpi.com

Elucidation of the Unprecedented Terpenyl-Taurine Residue (2-aminoethanesulfonic acid) in this compound

The discovery of a taurine residue directly linked to a terpenyl scaffold in this compound was a significant finding. nih.govmdpi.com Taurine, or 2-aminoethanesulfonic acid, is a sulfonated β-amino acid. nih.govnih.gov Its incorporation into a diterpene framework via an amine linkage was described as an unprecedented feature in natural products at the time of its discovery. nih.govnih.gov This unique structural motif sets this compound and its related compounds, Phorbasins E and F, apart from other known natural products. nih.govnih.govmdpi.com

Assignment of Partial Absolute Structures for this compound

Detailed spectroscopic analysis allowed for the assignment of a partial absolute structure for this compound. nih.govacs.org The relative stereochemistry of the molecule was determined through the analysis of coupling constants in the NMR spectra and by comparing its spectroscopic data with that of similar, known compounds. mdpi.com However, due to the complexity of the molecule and the challenges inherent in determining the absolute configuration of all chiral centers, a complete stereochemical assignment was not fully achieved initially. The assigned partial absolute structure provides a foundational understanding of the three-dimensional arrangement of the atoms in this compound. nih.govacs.org

Chemical Synthesis and Derivatization Studies of Phorbasin D Analogues

Strategic Approaches to the Total Synthesis of Phorbasin Scaffold

The total synthesis of phorbasins, including the core scaffold of Phorbasin D, presents significant challenges due to their complex and novel architecture. organic-chemistry.org Synthetic strategies often focus on the late-stage introduction of the variable sidechain to allow for flexibility in creating different analogues. organic-chemistry.org

One notable approach to a related compound, phorbasin C, involved a titanium-mediated coupling of TMS-propyne. organic-chemistry.org This key step, a metallo- nih.govnih.gov rearrangement, allowed for the controlled coupling of an unfunctionalized alkene with a silyl (B83357) acetylene, demonstrating a powerful method for constructing the intricate carbon framework. organic-chemistry.org The synthesis of another related diterpene, phorbasin H, was achieved starting from 1,4-trans-cyclohexanedimethanol and (S)-citronellal. nih.govtandfonline.com

A common tactic in the synthesis of complex natural products like phorbasins is the use of a common scaffold that can be divergently modified to produce various analogues. beilstein-journals.org This approach is efficient for creating a library of related compounds for biological screening. beilstein-journals.org

The synthesis of the phorbaketal scaffold, which shares some structural similarities with the phorbasin core, has been achieved through a gold-mediated spiroketalization of an epoxy alkyne. nih.gov This was followed by a rearrangement to form an allylic alcohol, showcasing the utility of metal-catalyzed reactions in constructing complex cyclic systems. nih.gov

Key Methodological Advances in Stereoselective Synthesis of Phorbasin-Related Compounds (e.g., Phorbasin H)

The stereoselective synthesis of phorbasin-related compounds is critical for determining their absolute configuration and understanding their biological activity. The first total synthesis of phorbasin H, a diterpene carboxylic acid isolated from the sponge Phorbas gukhulensis, successfully established its absolute configuration as S. nih.govtandfonline.comresearchgate.net

A key methodological advance in this synthesis was the application of the Julia-Kocienski olefination. tandfonline.comresearchgate.nettandfonline.com This reaction was used to couple a sulfone and an aldehyde, forming the desired carbon-carbon double bond with good stereoselectivity. tandfonline.comresearchgate.net The use of potassium or sodium hexamethyldisilazide as a base and 1,2-dimethoxyethane (B42094) as a solvent was found to be effective for this transformation, yielding trans-1,2-disubstituted alkenes. researchgate.net

The synthesis of phorbasin H began with commercially available starting materials, 1,4-trans-cyclohexanedimethanol and (S)-citronellal, highlighting an efficient route to this natural product. tandfonline.comresearchgate.netresearchgate.net The successful synthesis not only provided the natural product but also confirmed its absolute stereochemistry through comparison of the specific rotation values of the synthetic and natural compounds. tandfonline.com

Generation of this compound Derivatives and Analogues for Structural Studies

The generation of derivatives and analogues of this compound is essential for detailed structural studies and for probing the biological importance of different functional groups. mdpi.com this compound is part of a larger family of phorbasin compounds, many of which are natural analogues with variations in their structure. For instance, phorbasins G-I were identified from Phorbas gukhulensis and feature a cyclohexane (B81311) ring instead of the cyclohexene (B86901) moiety found in other phorbasins. nih.gov Phorbasin G, similar to this compound, possesses a taurine (B1682933) residue. nih.gov

Other naturally occurring analogues include phorbasins E and F, which are dimers likely derived from phorbasin B or C and are fused by a seven-membered heterocyclic ring that incorporates a taurinyl residue. nih.gov The discovery of these natural derivatives provides valuable insights into the structural diversity of this class of compounds.

Synthetic efforts have also focused on creating analogues to explore structure-activity relationships. nih.gov The modification of the core structure allows for the investigation of how changes in stereochemistry, ring structure, and side chains affect biological activity.

Chemical Transformations for Modifying the Taurine Moiety or Cyclohexenone Ring

Specific chemical transformations targeting the taurine moiety and the cyclohexenone ring of this compound are crucial for creating novel derivatives. The taurine residue in this compound is an uncommon feature in natural products, making its modification a key area of interest. nih.gov Synthetic taurine can be produced through various methods, including the ammonolysis of isethionic acid or the reaction of aziridine (B145994) with sulfurous acid, which could potentially be adapted for modifying the taurine portion of this compound. wikipedia.org

The cyclohexenone ring is another key site for chemical modification. This compound differs from phorbasins B and C in the substituent on this ring, having a taurinyl group instead of a hydroxymethylene group. nih.gov Ring-opening reactions of related heterocyclic systems have been explored, which could provide a strategy for modifying the cyclohexenone ring of this compound. uoguelph.ca For example, acid-catalyzed ring-opening reactions of cyclopropanated heterobicyclic alkenes have been shown to produce uniquely functionalized products. uoguelph.ca

The process of annulation, or ring construction, offers another avenue for modifying the core structure. scripps.edu These methods could be employed to build upon the existing cyclohexenone ring, leading to novel scaffolds with potentially new biological activities. scripps.edu

Biological Activities and Mechanistic Investigations of Phorbasin D and Analogues

General Biological Activities of Phorbasins from Phorbas Sponges

Marine sponges of the genus Phorbas are a significant source of a diverse array of secondary metabolites, including alkaloids, steroids, macrolides, and terpenoids. encyclopedia.pubmdpi.com These compounds have garnered scientific interest due to their unique structures and potent biological activities. encyclopedia.pubmdpi.com Among the various classes of molecules isolated, diterpenes known as phorbasins are particularly noteworthy for their pharmacological potential. nih.govrsc.org

The most widely reported biological activity for compounds isolated from the genus Phorbas is cytotoxicity against various cancer cell lines. encyclopedia.pubmdpi.commdpi.com In addition to their cytotoxic effects, these marine natural products have demonstrated a range of other bioactivities, including anti-inflammatory, antimicrobial, and antioxidant properties. nih.govrsc.orgnih.gov The evaluation of pure compounds is often challenged by the low quantities obtained from natural sources, sometimes necessitating chemical synthesis to procure enough material for thorough pharmacological testing. encyclopedia.pub

Several phorbasin analogues have exhibited significant activities. For instance, Phorbasin H has been noted for its antifungal properties, specifically against Candida albicans. nih.gov Other related compounds, such as phorbaketals, have shown anti-inflammatory and antibiofilm capabilities. nih.govmdpi.com The diversity of these biological effects highlights the potential of Phorbas sponges as a source for novel drug lead compounds. mdpi.comnih.gov

Compound Class/NameSource OrganismReported Biological Activity
PhorbasinsPhorbas sp.Cytotoxicity, Antimicrobial, Anti-inflammatory. nih.govrsc.org
Phorbasin HPhorbas gukulensisAntifungal (inhibits C. albicans virulence), Selective Cytotoxicity. nih.govresearchgate.net
Phorbasin IPhorbas sp.Potent cytotoxicity against lung and colorectal carcinoma cell lines. nih.gov
PhorbaketalsPhorbas sp.Anti-inflammatory, Antibiofilm against S. aureus, Moderate Cytotoxicity. mdpi.comnih.gov
GaguninsPhorbas sp.Cytotoxicity against leukemia cell lines, Anti-melanogenic activity. encyclopedia.pubresearchgate.net
PhorbatopsinsPhorbas topsentiAntioxidant activity. nih.govresearchgate.net

Specific Biological Activities Associated with Phorbasin D

This compound is a diterpenoid isolated from a southern Australian marine sponge, Phorbas sp. nih.govrsc.org Structurally, this compound is part of a unique subgroup of phorbasins, designated as terpenyl-taurines, which also includes phorbasins E and F. nih.govrsc.orgresearchgate.net This classification is due to the incorporation of a taurine (B1682933) (2-aminoethanesulfonic acid) or hypotaurine (B1206854) residue into their molecular structure, a feature not commonly observed in marine natural products. mdpi.comnih.gov

The presence of the taurinyl group on the cyclohexenone ring of this compound is a key distinguishing feature when compared to analogues like Phorbasin B and Phorbasin C, which possess a hydroxymethylene group at the same position. nih.gov this compound was identified along with other cytotoxic co-metabolites. rsc.org While detailed, specific bioactivity studies focusing solely on this compound are limited in the reviewed literature, it belongs to a family of compounds, phorbasins B-K, that were collectively evaluated for their cytotoxic properties. rsc.org This association suggests its potential role as a bioactive agent, warranting further investigation.

CompoundChemical ClassificationKey Structural FeatureAssociated Activity Profile
This compoundDiterpenyl-taurine. nih.govrsc.orgContains a taurine residue on the cyclohexenone ring. nih.govIsolated as part of a group of cytotoxic diterpenes. rsc.org

Exploration of Mechanisms of Action of this compound and Related Compounds (e.g., selective cytotoxicity, enzyme inhibition, anti-microbial activities)

The mechanisms through which phorbasins and related compounds from Phorbas sponges exert their biological effects are multifaceted and often linked to their distinct chemical structures.

Selective Cytotoxicity A preliminary structure-activity relationship (SAR) evaluation of phorbasins B–K revealed that the presence of an α,β-unsaturated ketone functionality is a key determinant for their cytotoxic potency and selectivity. rsc.org Compounds possessing this common unhindered cyclohex-2-enone moiety, such as phorbasins B, C, G, H, and I, demonstrated significant and selective cytotoxicity against cancer cell lines (A549 lung carcinoma, HT29 colorectal carcinoma, and MM96L malignant melanoma) compared to normal human fibroblast (NFF) cells. nih.govrsc.org In contrast, analogues lacking this functional group, like phorbasins J and K, were the least selectively cytotoxic. rsc.org Phorbasin H was particularly potent against the malignant melanoma cell line MM96L. nih.gov

Enzyme Inhibition Certain diterpenoids isolated from Phorbas sp. have shown inhibitory activity against specific enzymes. Some phorbasin-related compounds exhibited weak inhibitory activity against isocitrate lyase (ICL), an enzyme crucial for the glyoxylate (B1226380) cycle in some pathogenic microorganisms. researchgate.net A more defined mechanism has been elucidated for Gagunin D, another diterpenoid from Phorbas sp.. Gagunin D was found to have anti-melanogenic activity by inhibiting the enzyme tyrosinase, which is critical for melanin (B1238610) synthesis. nih.govresearchgate.net Its mechanism involves suppressing the expression of tyrosinase and increasing its rate of degradation. nih.gov

Anti-microbial and Anti-virulence Activities The anti-microbial mechanisms of phorbasin-related compounds can be highly specific. Phorbasin H acts as a potent inhibitor of the yeast-to-hypha transition in the pathogenic fungus Candida albicans, a key step in its virulence. researchgate.net Mechanistic studies revealed that Phorbasin H does not inhibit yeast cell growth but specifically suppresses filamentous growth. nih.govresearchgate.net It achieves this by inhibiting the expression of mRNAs related to the cAMP-Efg1 signaling pathway, specifically downstream of cAMP production. The expression of hypha-specific genes HWP1 and ALS3 was significantly inhibited by Phorbasin H. researchgate.netvulcanchem.com

Furthermore, related sesterterpenoids known as phorbaketals, isolated from Phorbas sp., have demonstrated significant anti-biofilm activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Notably, these compounds inhibit biofilm formation at sub-inhibitory concentrations without killing the planktonic bacteria, which may reduce the likelihood of developing drug resistance. Transcriptional analysis showed that phorbaketals B and C inhibit the expression of the biofilm-related hemolysin gene (hla) and the nuclease gene (nuc1). nih.gov

Ecological and Evolutionary Significance of Phorbasin D

Role of Phorbasin D in Marine Chemical Ecology and Interspecies Interactions

Marine chemical ecology investigates the role of chemical compounds in mediating interactions between organisms. noaa.gov For sessile, soft-bodied organisms like sponges, which cannot physically flee from threats, chemical defense is a primary survival strategy. noaa.gov These organisms produce a diverse array of secondary metabolites that can deter predators, inhibit the growth of competitors for space, and prevent fouling by microorganisms. noaa.gov

The genus Phorbas is a rich source of such secondary metabolites, including terpenoids, alkaloids, and macrolides. nih.gov Initial interest in the phorbasin class of diterpenes was sparked by the crude extract's growth-inhibitory effects against Gram-positive bacteria. acs.org This suggests a potential role for these compounds in antimicrobial defense, helping the sponge compete for resources and defend against pathogenic microbes.

This compound, along with its relatives Phorbasin E and F, is distinguished by the incorporation of a taurine (B1682933) residue, making them the first reported examples of diterpenyl-taurines linked via an amine. researchgate.netnih.gov This unique structural feature likely has specific implications for its ecological function. The taurine group imparts different polarity and chemical properties compared to other phorbasins like B and C, which feature a hydroxymethylene group at the same position. nih.gov This modification could be a strategy to:

Target specific biological receptors in predators or competing organisms.

Alter the compound's solubility and transport in the marine environment.

Provide a novel chemical defense that other organisms have not yet adapted to.

In the context of interspecies interactions, which can be categorized as competition, predation, and symbiosis, this compound is most likely involved in competitive interactions. khanacademy.org Its presumed antimicrobial activity would be a classic example of interference competition, where one organism directly harms another. It may also function as an anti-predatory defense, rendering the sponge unpalatable to potential consumers. The precise interactions mediated by this compound are a subject for further research, but its novel structure points to a specialized role in the chemical landscape of its marine habitat.

CompoundClassSource OrganismKey Structural Feature
Phorbasin B DiterpenePhorbas sp.Hydroxymethylene group on cyclohexenone ring
Phorbasin C DiterpenePhorbas sp.Acetylated hydroxymethylene group
This compound Diterpenyl-taurinePhorbas sp.Taurine residue linked via an amine
Phorbasin E Diterpenyl-taurinePhorbas sp.Taurine residue and an unprecedented heterocycle
Phorbasin F Diterpenyl-taurinePhorbas sp.Taurine residue and an unprecedented heterocycle

Evolutionary Pressures Driving the Production of Unique Diterpenyl-Taurines in Marine Organisms

The immense chemical diversity found in marine organisms like sponges is the product of intense and continuous evolutionary pressure. nih.gov The marine environment is a battlefield where organisms constantly compete for space, food, and survival against predators and pathogens. noaa.govnih.gov This relentless pressure drives the evolution of novel adaptations, with chemical innovation being a key strategy.

The production of unique diterpenyl-taurines like this compound is a clear example of this evolutionary "arms race." The biosynthetic pathway for phorbasins is thought to begin with the common precursor geranyl-farnesyl pyrophosphate to form the diterpene skeleton. mdpi.com The evolution of a pathway to then conjugate this terpenoid with taurine—an amino acid derivative—represents a significant metabolic innovation. nih.gov

Several evolutionary pressures likely selected for the development of this unique chemical class:

Escalating Predation and Competition: As predators and competitors evolve resistance to existing chemical defenses, there is strong selective pressure for the sponge to produce new, more effective compounds. Modifying a common diterpene scaffold with an unusual moiety like taurine creates a novel molecule that may bypass the resistance mechanisms of other organisms.

Metabolic Efficiency: Sponges may have evolved to utilize readily available metabolic building blocks. Taurine can be abundant in marine environments and in the tissues of marine invertebrates. Developing the enzymatic machinery to link it to a terpene could be an efficient way to generate chemical diversity without having to create an entirely new carbon skeleton from scratch.

Specificity of Action: The taurine group may confer a more specific mode of action, allowing the compound to be highly effective against certain targets while minimizing autotoxicity to the producing sponge.

The discovery of Phorbasins D, E, and F, with their unprecedented structures, underscores how evolutionary pressures push marine organisms to explore novel chemical space. researchgate.netnih.gov The biosynthesis of these compounds, involving the formation of a diterpene and its subsequent linkage to taurine, highlights the complex and adaptive metabolic capabilities that have evolved in response to the challenges of marine life. nih.gov

Advanced Analytical Methodologies for Phorbasin D Research

High-Resolution Mass Spectrometry for Metabolite Annotation and Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of phorbasin D, enabling precise mass measurements that are critical for determining its elemental composition. Techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provide the high accuracy and resolution needed to distinguish this compound from other metabolites in complex mixtures. pubcompare.ainih.gov This level of precision is fundamental for metabolite annotation, a process that involves matching the accurate mass-to-charge ratio (m/z) of an experimental peak to a theoretical molecular formula. researchgate.netnih.govnih.gov

In the analysis of phorbasins, including analogs like this compound, ESI-MS has been instrumental. nih.gov For instance, the identification of this compound, which features an unusual terpenyl-taurine residue, was facilitated by ESI-MS and NMR analyses. nih.govmdpi.com The mass spectrometry data, particularly from tandem MS/MS experiments, can reveal characteristic fragmentation patterns that provide structural clues and aid in the identification of specific functional groups within the molecule. researchgate.netjasco.com.br This detailed fragmentation analysis, combined with high-resolution data, allows researchers to confidently annotate this compound and profile its presence in crude extracts, even before isolation. researchgate.netresearchgate.net

Table 1: Application of High-Resolution Mass Spectrometry in Phorbasin Analysis

Analytical Technique Application Finding Reference
ESI-MS Identification of phorbasin analogs Allowed for the identification of phorbasins D-F, noting the presence of a unique terpenyl-taurine residue in this compound. nih.govmdpi.com
HR-ESI-MS Determination of molecular formula Provides high-accuracy mass measurements essential for calculating the elemental composition of this compound. pubcompare.ainih.gov
LC-MS/MS Dereplication and structural elucidation Facilitates the rapid identification of known phorbasins in an extract and provides fragmentation data for structural analysis. mdpi.comnih.govresearchgate.net
Imaging Mass Spectrometry Metabolite localization Enables the visualization of the spatial distribution of metabolites like this compound within biological tissues. researchgate.netnih.gov

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. wikipedia.orgcas.cz It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. core.ac.uk One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical environment of each proton and carbon atom, respectively. organicchemistrydata.orgresearchgate.net

For complex molecules like this compound, two-dimensional (2D) NMR techniques are crucial. acs.org Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. mdpi.comhmdb.ca This web of connectivity data allows for the unambiguous assignment of all proton and carbon signals and the assembly of the molecule's planar structure. core.ac.uk

The comparison of NMR data between this compound and its analogs, such as phorbasins B and C, has been critical in identifying structural differences, like the presence of the taurinyl group on the cyclohexenone ring of this compound. nih.gov

Table 2: Key NMR Data for Phorbasin Analogs

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity Key Correlations (in 2D NMR) Structural Information Reference
¹H Varies s, d, t, m, etc. COSY, HMBC Reveals proton environments and scalar couplings. researchgate.netacs.org
¹³C Varies s, d, t, q HSQC, HMBC Defines the carbon skeleton of the molecule. researchgate.netacs.org

Chromatographic Techniques for Isolation and Dereplication (e.g., LCMS)

Chromatographic techniques are fundamental for both the initial identification (dereplication) and the subsequent isolation of this compound from its natural source, typically a marine sponge of the genus Phorbas or associated fungi like Penicillium. iipseries.orgnih.govnih.gov Dereplication is a critical early step in natural product discovery that aims to rapidly identify known compounds in a crude extract, thereby avoiding their time-consuming reisolation. nih.govfrontiersin.org

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique widely used for this purpose. researchgate.net By coupling the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry, researchers can quickly screen extracts for the presence of known phorbasins based on their retention times and mass-to-charge ratios. nih.govfrontiersin.org A dereplication study using LC-MS confirmed the presence of phorbasins G–I in an extract of Phorbas amaranthus. mdpi.com

Once a novel compound like this compound is identified, preparative chromatographic methods are employed for its isolation in a pure form suitable for detailed spectroscopic analysis. iipseries.org Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are essential for separating the complex mixture of metabolites present in the source organism. iipseries.org

Table 3: Chromatographic Methods in Phorbasin Research

Technique Purpose Advantage Reference
LC-MS Dereplication Rapidly identifies known compounds in a complex mixture, saving time and resources. mdpi.comnih.govresearchgate.net
Column Chromatography Initial Fractionation Separates crude extract into simpler fractions based on polarity. iipseries.org
Preparative HPLC Final Purification Provides high-resolution separation to yield pure compounds for structural elucidation. nih.gov

Applications of Optical Rotation and Chiroptical Methods for Stereochemical Assignments

Determining the absolute configuration of a chiral molecule like this compound is a significant challenge that requires specialized techniques. wikipedia.orglibretexts.org Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are paramount for this purpose. nih.govwiley.com These methods include optical rotation (OR), optical rotatory dispersion (ORD), and electronic circular dichroism (ECD). frontiersin.orgmdpi.com

Optical rotation, the measurement of the rotation of plane-polarized light by a chiral compound, provides a fundamental piece of data ([α]D) that can be compared between a synthetic compound and a natural product to establish their stereochemical relationship. nih.gov For instance, the absolute configuration of phorbasin H was determined to be S by comparing the positive sign of the specific rotation of the synthesized compound with that of the natural product. tandfonline.com

More advanced chiroptical techniques like ECD provide detailed information about the spatial arrangement of chromophores within the molecule. mdpi.com By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of a molecule can be confidently assigned. frontiersin.org This combined experimental and computational approach has become a powerful tool in modern stereochemical analysis. nih.gov

Table 4: Chiroptical Methods for Stereochemical Analysis

Method Principle Application in Phorbasin Research Reference
Optical Rotation (OR) Measures the rotation of plane-polarized light by a chiral molecule. Comparison of [α]D values between synthetic and natural phorbasins to determine absolute configuration. nih.govtandfonline.com
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light. Assignment of absolute configuration by comparing experimental spectra with quantum chemical calculations. frontiersin.orgmdpi.com
Optical Rotatory Dispersion (ORD) Measures the change in optical rotation with wavelength. Can be used in conjunction with OR and ECD for more robust stereochemical assignments. frontiersin.org

Future Research Directions and Unanswered Questions Regarding Phorbasin D

Complete Elucidation of Biosynthetic Enzyme Systems

The biosynthesis of diterpenoids like the phorbasins is a multi-step, enzyme-catalyzed process. wikipedia.org While a common biosynthetic pathway for phorbasins B, C, D, E, and F has been proposed, the specific enzymes and the intricate molecular machinery responsible for constructing the unique Phorbasin D structure are yet to be fully identified and characterized. rsc.orgrsc.org It is hypothesized that these diterpenoids originate from geranyl-farnesyl pyrophosphate through a series of cationic cyclizations and rearrangements. nih.gov The biosynthesis of this compound is thought to involve the displacement of the hydroxyl group on a precursor like phorbasin B with hypotaurine (B1206854) or taurine (B1682933). rsc.org

Future research must focus on identifying and characterizing the complete set of biosynthetic enzymes involved in the this compound pathway. This includes the terpene synthases that construct the core carbon skeleton, the cytochrome P450 monooxygenases that introduce oxidative modifications, and the specific transferases that attach the unique taurine residue. nih.gov Metagenomic analysis of the sponge Phorbas sp. and its associated microbial symbionts could reveal the biosynthetic gene clusters responsible for producing these compounds. researchgate.net Understanding these enzymatic systems is not only crucial for comprehending the natural production of this compound but also opens avenues for synthetic biology approaches to produce novel phorbasin derivatives. beilstein-journals.org

Comprehensive Structure-Activity Relationship Studies across the Phorbasin Family

Preliminary studies have indicated that different members of the phorbasin family exhibit varied and selective cytotoxic activities. acs.orgmdpi.com For instance, Phorbasin H shows potent activity against malignant melanoma, while Phorbasin I is more effective against lung and colorectal carcinoma cell lines. rsc.orgvulcanchem.com The presence of an α,β-unsaturated ketone functionality has been correlated with the cytotoxic activity of some phorbasins. mdpi.com However, a comprehensive structure-activity relationship (SAR) study across the entire phorbasin family, with a specific focus on this compound and its unique taurine conjugation, is currently lacking.

Systematic modification of the this compound structure is needed to identify the key pharmacophores responsible for its biological activity. Future SAR studies should involve the synthesis of a library of analogs with variations in several key positions:

The taurine side chain

The cyclohexenone ring

The diterpene core

By comparing the biological activities of these analogs, researchers can map the structural requirements for potency and selectivity. researchgate.netnih.gov This knowledge is essential for designing and developing more effective and target-specific this compound-based therapeutic agents. cas.orgrsc.org

Table 1: Cytotoxic Activity of Selected Phorbasin Analogs

CompoundCell LineActivity (GI₅₀)Reference
Phorbasin HMalignant Melanoma (MM96L)0.8 µM vulcanchem.com, rsc.org
Phorbasin ILung Carcinoma (A549)2.5 µM vulcanchem.com, rsc.org
Phorbasin IColorectal Carcinoma (HT29)2.5 µM rsc.org

Development of Efficient and Scalable Total Synthesis Strategies for this compound

The natural supply of this compound from its marine sponge source is limited, which hinders extensive biological evaluation and preclinical development. While total syntheses for other phorbasins like Phorbasin C and H have been achieved, a robust and scalable total synthesis for this compound remains an unmet challenge. acs.orgnih.gov Existing syntheses of related compounds have employed strategies like late-stage Suzuki cross-coupling and Julia-Kocienski olefination. acs.orgnih.gov

Discovery of Novel Biological Targets and Pathways Influenced by this compound

The precise molecular targets and signaling pathways through which this compound exerts its cytotoxic effects are largely unknown. While related compounds have shown activities like the inhibition of the cAMP-Efg1 pathway in C. albicans (Phorbasin H) or activation of the cAMP cell signaling pathway (alotaketals), the specific mechanisms for this compound have not been elucidated. nih.govvulcanchem.com Some studies suggest that certain marine natural products may act through novel mechanisms of action. mdpi.com

Future research should employ a combination of proteomics, transcriptomics, and chemical biology approaches to identify the direct binding partners and downstream signaling cascades affected by this compound. Techniques such as affinity chromatography with immobilized this compound, thermal shift assays, and computational docking studies could help pinpoint its molecular targets. researchgate.net Elucidating the mechanism of action is a critical step in understanding its therapeutic potential and predicting potential side effects. nih.gov

Investigation into the Bioavailability and Metabolic Fate of this compound in vivo (Preclinical Focus)

To date, there is a significant lack of information regarding the pharmacokinetic properties of this compound. nih.gov Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental for its development as a potential drug. porsolt.commdpi.com The presence of the highly polar taurine group in this compound suggests its pharmacokinetic profile may differ significantly from other members of the phorbasin family. nih.gov

Q & A

Q. What spectroscopic and chromatographic methods are essential for determining Phorbasin D’s structural identity?

this compound’s structural elucidation relies on integrating nuclear magnetic resonance (NMR) spectroscopy (1D/2D experiments for connectivity), high-resolution mass spectrometry (HR-MS or FAB-MS for molecular formula), and infrared (IR) spectroscopy for functional groups. Comparative analysis with known phorbasin analogs (e.g., phorbasin H, gagunins) is critical to identify signature motifs like cyclohexane/cyclohexene rings or taurine residues . For reproducibility, ensure spectral data are acquired under standardized conditions (e.g., solvent, temperature) and cross-referenced with synthetic standards where available .

Q. What are the primary natural sources of this compound, and how are extraction protocols optimized?

this compound is isolated from marine sponges of the Phorbas genus (e.g., P. gukulensis, P. amaranthus). Extraction typically involves organic solvent systems (e.g., ethanol, dichloromethane-methanol mixtures) followed by chromatographic fractionation (e.g., silica gel, HPLC). Dereplication using LC-MS/MS is essential to avoid redundancy with known analogs like phorbasins G–I or gagunins . Metadata on sponge collection (geography, depth) should be recorded to assess ecological influences on chemical diversity .

Q. Which in vitro assays are validated for preliminary assessment of this compound’s bioactivity?

Standard cytotoxicity assays include brine shrimp lethality (Artemia salina) and cell-line viability tests (e.g., MTT assay on cancer cell lines). For antimicrobial activity, disk diffusion or microdilution methods against Gram-positive/negative bacteria are recommended. Always include positive controls (e.g., doxorubicin for cytotoxicity) and report IC50/EC50 values with confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing novel this compound analogs?

Discrepancies in NMR assignments (e.g., conflicting coupling constants or NOE correlations) require:

  • Cross-validation : Compare data with synthetic analogs (e.g., phorbasin H’s S-configuration confirmed via total synthesis ).
  • Computational modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data.
  • Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous stereochemical resolution .

Q. What strategies optimize the total synthesis of this compound’s complex ring system?

Key steps include:

  • Chiral starting materials : Utilize enantiomerically pure precursors like (S)-citronellal to establish absolute configuration .
  • Ring-closing metathesis : For cyclohexene/cyclohexane formation, employ Grubbs catalysts under inert conditions.
  • Protecting group strategy : Temporarily mask reactive hydroxyl or carboxyl groups during multi-step syntheses. Document reaction yields, purification methods (e.g., flash chromatography), and spectroscopic validation at each stage .

Q. How can in silico methods predict this compound’s mechanism of action and target selectivity?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, membrane receptors).
  • Molecular dynamics simulations : Assess binding stability and conformational changes over nanosecond timescales.
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to guide structure-activity relationship (SAR) studies. Validate predictions with in vitro/in vivo assays to confirm bioactivity .

Q. What experimental designs mitigate challenges in studying this compound’s stability and solvolysis products?

  • Storage conditions : Avoid ethanol for long-term storage, as phorbasin I/J are solvolysis byproducts of ethanol exposure .
  • Accelerated stability studies : Use controlled temperature/humidity chambers to simulate degradation pathways.
  • LC-MS monitoring : Track decomposition products in real-time and quantify using internal standards .

Data Analysis and Reproducibility

Q. How should researchers design dereplication workflows to distinguish this compound from known analogs?

  • LC-MS/MS libraries : Compare retention times, fragmentation patterns, and exact masses with public databases (e.g., GNPS, MassBank).
  • NMR fingerprinting : Match 13C NMR chemical shifts with phorbasin/gagunin reference data.
  • Taxonomic filtering : Prioritize sponges with understudied chemical profiles to reduce redundancy .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound bioactivity studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50. Apply ANOVA for multi-group comparisons and adjust for multiple testing (e.g., Bonferroni correction). Report effect sizes and confidence intervals to contextualize significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.